

An In-depth Technical Guide to 8,8''-Biskoenigine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8,8''-Biskoenigine

Cat. No.: B1609344

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine is a dimeric carbazole alkaloid naturally occurring in *Murraya koenigii*, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of **8,8''-Biskoenigine**. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this bioactive compound. Data is summarized in structured tables for clarity, and where available, experimental details are provided.

Chemical Identity and Physical Properties

8,8''-Biskoenigine is a symmetrical dimer of the carbazole alkaloid koenigine.^[1] Its formation involves an oxidative coupling of two koenigine monomers. This dimerization results in a complex polycyclic aromatic structure with distinct physical and chemical characteristics.

Table 1: General and Physical Properties of **8,8''-Biskoenigine**

Property	Value	Source
CAS Number	477890-82-7	[2]
Molecular Formula	C ₃₈ H ₃₆ N ₂ O ₆	[2]
Molecular Weight	616.7 g/mol	[2]
Appearance	Brown Gum	[3]
Boiling Point	824.9 ± 65.0 °C (at 760 mmHg, Predicted)	[3]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[3]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate.	[3]
Storage	Store at -20°C	[3]

Note: Some physical properties, such as the boiling point and density, are predicted values and should be confirmed through experimental analysis.

Spectral Data

The structural elucidation of **8,8''-Biskoenigine** was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for **8,8''-Biskoenigine**

Technique	Data
¹ H NMR	Specific chemical shifts (δ) and coupling constants (J) are crucial for confirming the dimeric structure and the linkage points between the koenigine monomers. Detailed assignments can be found in the primary literature that first reported its isolation.
¹³ C NMR	The ¹³ C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals confirms the symmetrical nature of the dimer. Specific chemical shifts are detailed in the original research publication by Wang et al. (2003).
IR Spectroscopy	The IR spectrum reveals the presence of key functional groups, such as N-H and O-H stretching, aromatic C-H and C=C bending, and C-O ether linkages, which are characteristic of its carbazole alkaloid structure.
Mass Spectrometry	Mass spectrometry confirms the molecular weight of 8,8''-Biskoenigine. The fragmentation pattern can provide insights into the stability of the dimeric linkage and the structure of the monomeric units.

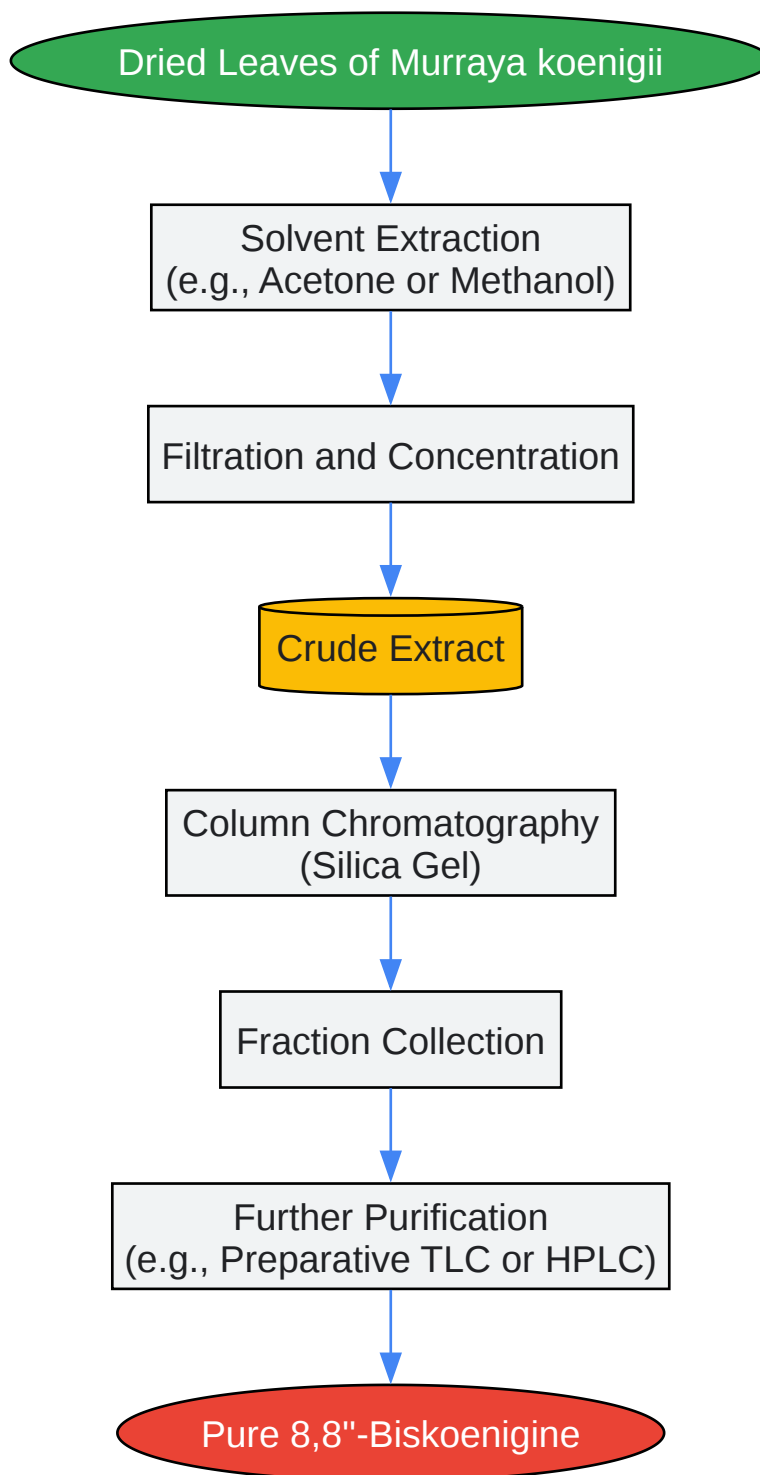
For detailed spectral data, including specific peak assignments, researchers are directed to the primary literature: Wang, Y. S., et al. (2003). Two New Carbazole Alkaloids from *Murraya koenigii*. *Journal of Natural Products*, 66(3), 416-418.

Experimental Protocols

Isolation of 8,8''-Biskoenigine from *Murraya koenigii*

8,8''-Biskoenigine is a natural product isolated from the leaves of *Murraya koenigii*.^[4] The general procedure involves solvent extraction followed by chromatographic separation.

Workflow for Isolation:



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **8,8''-Biskoenigine**.

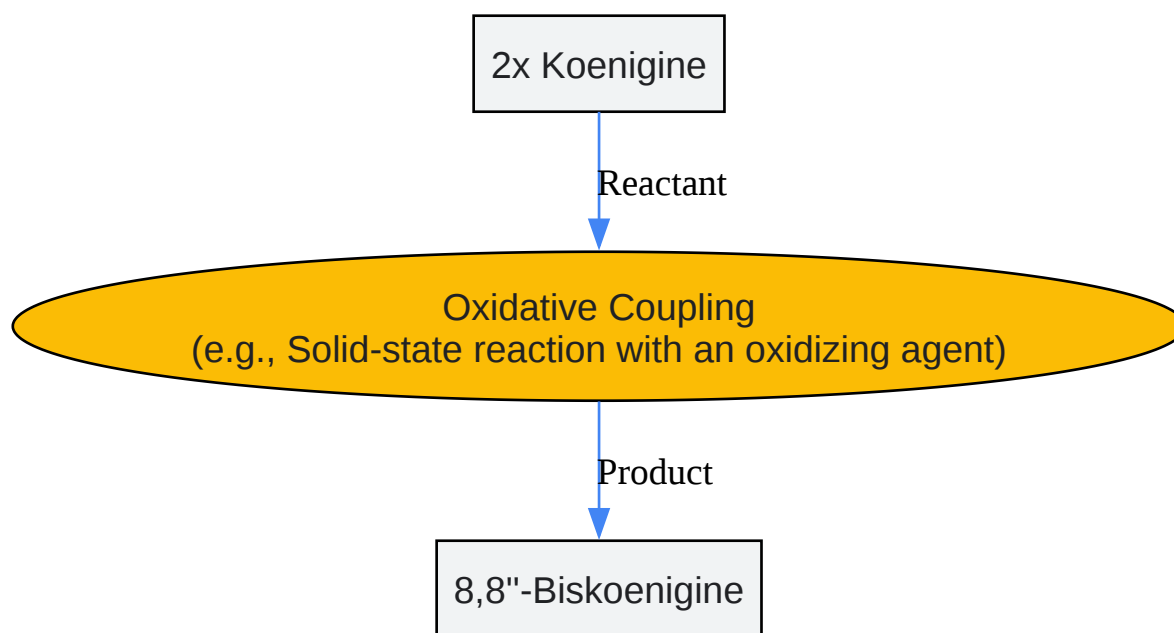
Detailed Methodology: A detailed experimental protocol for the isolation of **8,8''-Biskoenigine** would typically involve the following steps. Specific details on solvent systems, column packing materials, and elution gradients should be obtained from the original research article by Wang et al. (2003).

- Plant Material Preparation: Dried and powdered leaves of *Murraya koenigii* are used as the starting material.
- Extraction: The powdered leaves are extracted with a suitable organic solvent, such as acetone or methanol, using methods like maceration or Soxhlet extraction.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **8,8''-Biskoenigine**.
- Purification: Fractions containing the target compound are combined and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure **8,8''-Biskoenigine**.

Synthesis of 8,8''-Biskoenigine

The synthesis of **8,8''-Biskoenigine** is achieved through the oxidative coupling of its monomer, koenigine.^[5]

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **8,8''-Biskoenigine** from koenigine.

Detailed Methodology: The synthesis involves the dimerization of koenigine in the presence of an oxidizing agent. The original literature describes a solid-state reaction. A typical laboratory procedure would entail:

- **Reactant Preparation:** Pure koenigine is used as the starting material.
- **Reaction Setup:** Koenigine is mixed with a suitable oxidizing agent. The specific reagent and reaction conditions (temperature, time) are critical for successful synthesis and should be referenced from the relevant literature.
- **Work-up and Purification:** After the reaction is complete, the product is isolated and purified from the reaction mixture, likely using chromatographic techniques similar to those described for its isolation from natural sources.

Biological Activity

Preliminary studies have indicated that **8,8''-Biskoenigine** exhibits biological activity. It has been reported to show antiosteoporotic activity.[6] Further research is required to fully elucidate

its mechanism of action and potential therapeutic applications. At present, no specific signaling pathways involving **8,8''-Biskoenigine** have been described in the scientific literature.

Conclusion

8,8''-Biskoenigine is a noteworthy bioactive carbazole alkaloid with a unique dimeric structure. This guide has summarized its key physical and chemical properties based on available data. For researchers embarking on studies involving this compound, it is imperative to consult the primary scientific literature to obtain detailed experimental protocols and comprehensive spectral data for accurate characterization and successful experimental design. Further investigation into its biological activities and mechanism of action is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]
- 2. researchgate.net [researchgate.net]
- 3. doc-developpement-durable.org [doc-developpement-durable.org]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. WO2009066303A2 - New synergistic phytochemical composition for the treatment of obesity - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8,8''-Biskoenigine: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609344#8-8-biskoenigine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com